

# Carbazochrome Sodium Sulfonate: A Comprehensive Technical Profile

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## Compound of Interest

Compound Name: Carbazochrome sodium sulfonate

Cat. No.: B612076

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This document provides an in-depth technical overview of **Carbazochrome Sodium Sulfonate**, a hemostatic agent used to manage capillary bleeding. It details the compound's chemical structure, physicochemical properties, mechanism of action, and synthesis, presenting data and methodologies relevant to research and pharmaceutical development.

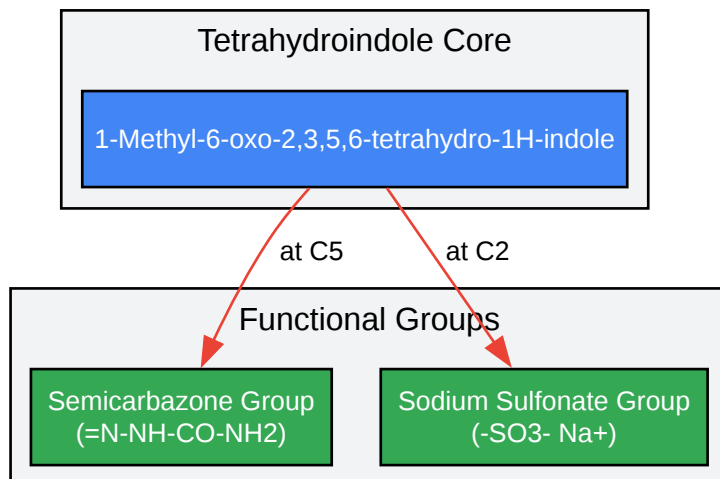
## Chemical Identity and Structure

**Carbazochrome Sodium Sulfonate** is the sodium salt of the 2-sulfonic acid derivative of carbazochrome. The introduction of the sodium sulfonate group significantly enhances its water solubility compared to its parent compound, carbazochrome, thereby improving its clinical utility as a systemic hemostatic agent[1].

Its chemical structure is formally identified as sodium (5Z)-5-[(carbamoylamino)imino]-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate[2].

Diagram 1: Simplified Structural Representation

## Simplified Structural Representation of Carbazochrome Sodium Sulfonate

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Caption: Core chemical moieties of **Carbazochrome Sodium Sulfonate**.

## Physicochemical and Identification Data

The key identifiers and physicochemical properties of **Carbazochrome Sodium Sulfonate** are summarized below. The compound is typically available as a yellow to orange crystalline powder and may exist in a hydrated form, most commonly as a trihydrate[3][4].

Table 1: Chemical Identification

Identifier	Value	Reference(s)
CAS Number	<b>51460-26-5</b>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>4</sub> NaO <sub>5</sub> S	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	sodium (5Z)-5- [(carbamoylamino)imino]-1- methyl-6-oxo-2,3,5,6- tetrahydro-1H-indole-2- sulfonate	<a href="#">[2]</a>

| Synonyms | AC-17, Adenaron, Adona, Carbazon |[\[6\]](#)[\[9\]](#) |

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	<b>322.27 g/mol (anhydrous)</b>	<a href="#">[6]</a> <a href="#">[7]</a>
	376.32 g/mol (trihydrate)	<a href="#">[3]</a> <a href="#">[10]</a>
Appearance	Yellow to dark orange solid/powder	<a href="#">[4]</a> <a href="#">[10]</a>
Melting Point	Approx. 210-228°C (with decomposition)	<a href="#">[4]</a> <a href="#">[10]</a>
Solubility	Slightly soluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol	<a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a>

| pH | 5.0 - 6.0 (16 g/L aqueous solution at 25°C) | [\[4\]](#)[\[10\]](#) |

## Mechanism of Action

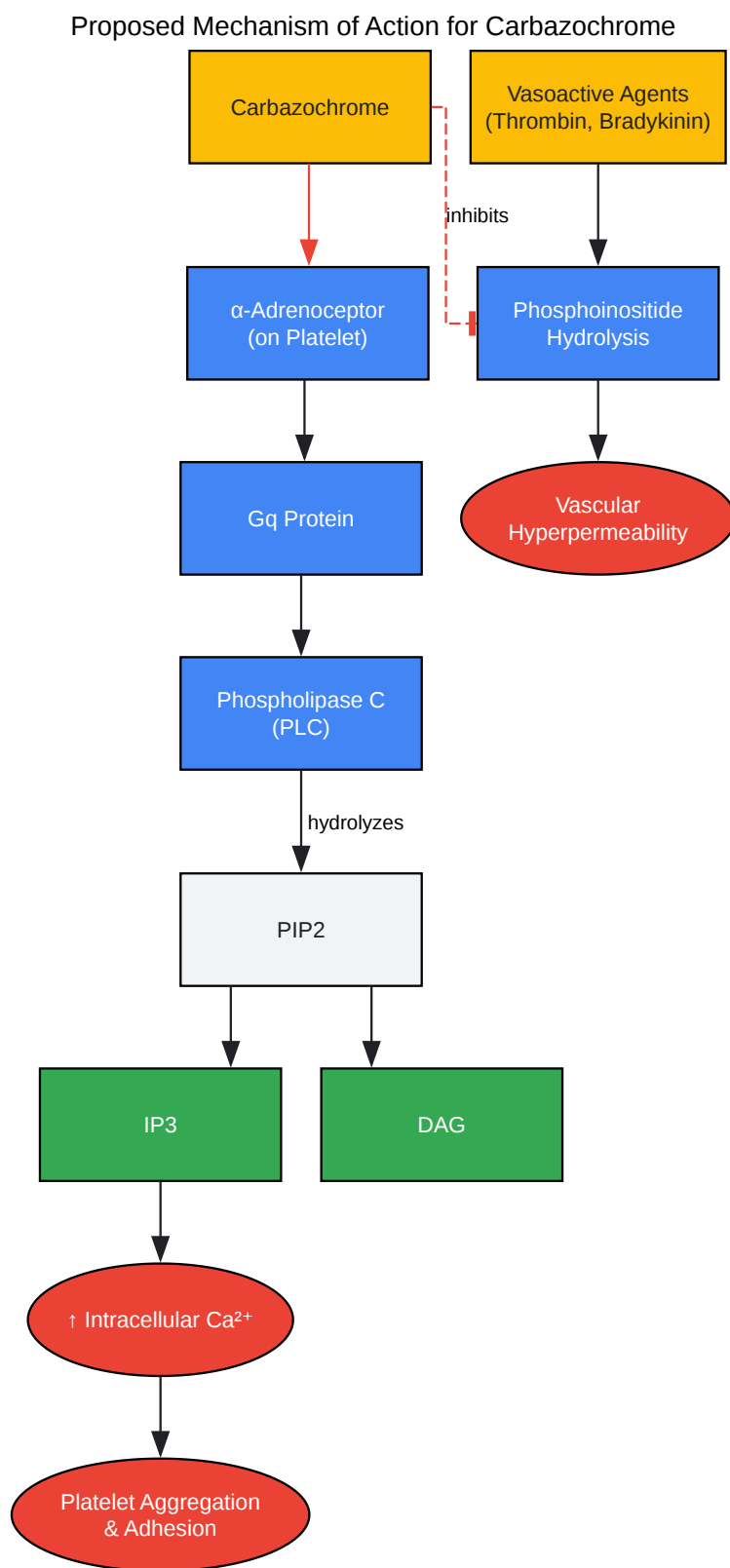
**Carbazochrome Sodium Sulfonate** functions primarily as a vascular hemostatic and capillary stabilizing agent. Its mechanism is multifactorial, focusing on improving vascular integrity rather than directly affecting the blood coagulation cascade[\[11\]](#).

Key actions include:

- **Capillary Stabilization:** It increases the resistance of capillaries to damage and reduces their permeability[\[1\]](#). This is achieved by stabilizing acidic mucopolysaccharides within the capillary walls and surrounding tissues[\[1\]](#).
- **Inhibition of Vascular Hyperpermeability:** The compound has been shown to inhibit vascular hyperpermeability induced by various vasoactive agents like thrombin, bradykinin, and tryptase[\[10\]](#)[\[12\]](#). This action is linked to its ability to inhibit phosphatidylinositol hydrolysis in endothelial cells[\[4\]](#)[\[6\]](#).
- **Platelet Interaction:** Carbazochrome is reported to interact with  $\alpha$ -adrenoreceptors on the platelet surface. This Gq-protein coupled receptor activation leads to a downstream cascade

involving Phospholipase C (PLC) and an increase in intracellular calcium, promoting platelet aggregation and adhesion[12][13].

Diagram 2: Proposed Signaling Pathway



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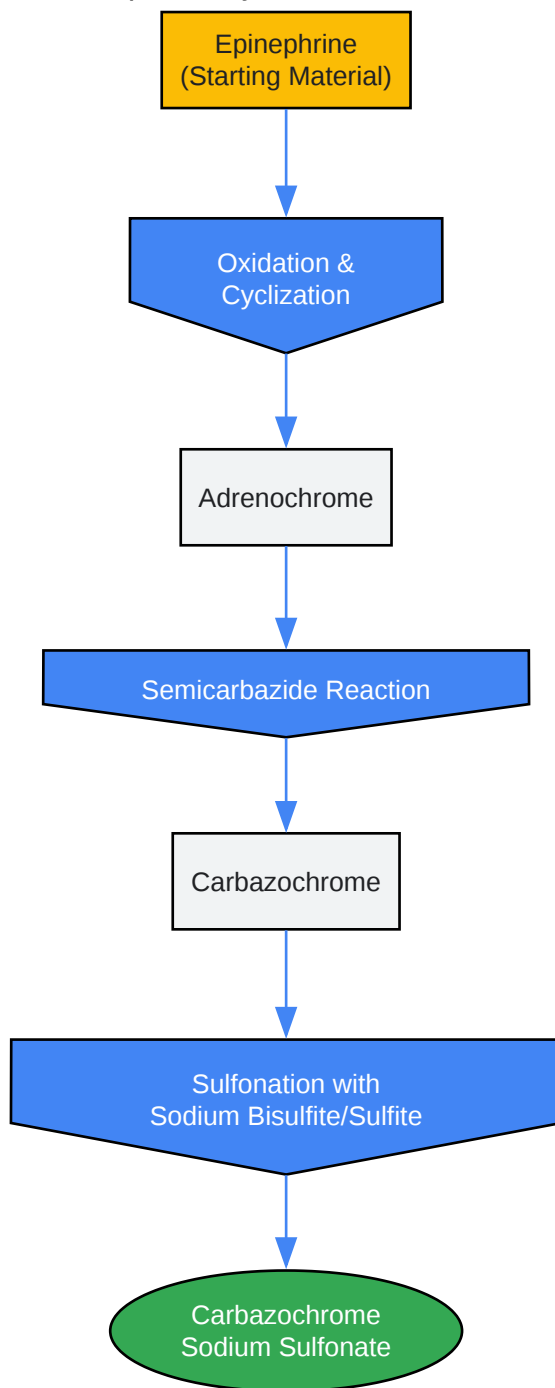
Caption: Signaling cascade of Carbazochrome in platelets and endothelial cells.

## Synthesis and Preparation Overview

The synthesis of **Carbazochrome Sodium Sulfonate** is not trivial, involving multiple steps. A common pathway starts with epinephrine (adrenaline), which is oxidized and cyclized to form adrenochrome. This intermediate then reacts with semicarbazide to yield carbazochrome. The final, crucial step is the sulfonation, typically using sodium bisulfite or sulfite, which introduces the water-soluble sodium sulfonate group at the 2-position of the indole ring[14][15]. This process improves the compound's stability and bioavailability for pharmaceutical applications[1].

Diagram 3: Simplified Synthesis Workflow

## Simplified Synthesis Workflow



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Caption: High-level overview of the synthesis from epinephrine.

## Experimental Protocols

The following section details a representative protocol for the preparation of a **Carbazochrome Sodium Sulfonate** injectable solution, adapted from methodologies described in the patent literature[16]. This protocol is for informational purposes and should be adapted and validated for specific research or manufacturing contexts.

Protocol: Preparation of **Carbazochrome Sodium Sulfonate** for Injection (10 mg/mL)

- Reagent Preparation:
  - **Carbazochrome Sodium Sulfonate** (API)
  - Antioxidant (e.g., Sodium Bisulfite)
  - pH adjusting agent (e.g., Sodium Hydroxide, Citric Acid)
  - Water for Injection (WFI)
- Dissolution:
  - In a sterile, nitrogen-purged vessel, add approximately 80% of the final batch volume of WFI, pre-heated to 40°C.
  - While stirring, add the required quantity of antioxidant and allow it to dissolve completely.
  - Slowly add the calculated amount of **Carbazochrome Sodium Sulfonate** API to the vessel. Continue stirring until the API is fully dissolved.
- pH Adjustment & Volume Makeup:
  - Cool the solution to room temperature (20-25°C).
  - Measure the pH of the solution. Using the appropriate pH regulator, adjust the pH to the target range of 5.0-6.0[16].
  - Add WFI to bring the solution to the final batch volume and mix until uniform.
- Clarification and Sterilization:



- Filter the solution through a 0.45  $\mu\text{m}$  filter for clarification and to remove particulate matter.
- Perform sterile filtration by passing the solution through a 0.22  $\mu\text{m}$  membrane filter into a sterile receiving vessel under aseptic conditions.
- Aseptic Filling and Finishing:
  - Aseptically fill the sterile solution into sterile vials or ampoules.
  - Purge the headspace of the containers with sterile-filtered nitrogen to minimize oxidative degradation.
  - Seal the containers immediately.
  - Perform terminal sterilization if the formulation is stable to heat (e.g., autoclaving at 100°C for 20 minutes), or rely on aseptic processing if not[16].
- Quality Control:
  - Perform final product testing, including assays for potency, purity (HPLC), pH, sterility, and endotoxin levels, to ensure the batch meets all required specifications.

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